Ethyl 3-indoleglyoxylate oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOJGYDGONQPU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Indoleglyoxylate Oxime and Analogous Structures
Condensation Reactions for Oxime Formation: Current Methodological Developments
The classical preparation of oximes involves the condensation reaction of a carbonyl compound, such as ethyl 3-indoleglyoxylate, with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.govresearchgate.net This foundational method has been the subject of extensive research to improve yields, reduce reaction times, and enhance selectivity. researchgate.net Traditional methods often utilize bases like pyridine (B92270) in an alcoholic solvent, but these approaches can suffer from drawbacks such as low yields, long reaction times, and the toxicity of the reagents. researchgate.netnih.gov
Recent advancements have focused on overcoming these limitations through the exploration of novel catalytic systems and reaction conditions. The goal is to develop more efficient, environmentally benign, and scalable processes for oxime synthesis.
The optimization of reaction conditions is crucial for the efficient synthesis of indole-based oximes. The choice of base, solvent, and catalyst can significantly impact the reaction's outcome. For instance, in the synthesis of N-substituted indole-3-carbaldehyde oximes, various bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and pyridine have been employed. nih.govmdpi.com The solvent also plays a critical role, with polar protic solvents like ethanol (B145695) and polar aprotic solvents like tetrahydrofuran (B95107) (THF) being investigated to determine their effect on reaction efficiency. mdpi.com
A variety of catalytic systems have been developed to facilitate oxime formation under milder conditions and with greater efficiency. These include:
Metal Oxides: Zinc oxide (ZnO) has been used as a catalyst for the solventless synthesis of aldoximes from their corresponding aldehydes at elevated temperatures. nih.gov Bismuth(III) oxide (Bi2O3) has also been shown to be an effective catalyst for the solvent-free synthesis of both aldoximes and ketoximes at room temperature. nih.gov
Solid Acids: TiO2/SO42- has been reported as an efficient and reusable heterogeneous catalyst for oxime synthesis under solvent-free conditions. researchgate.net
Basic Alumina (B75360): Basic alumina has been utilized in microwave-assisted, solvent-free preparations of oximes. nih.gov
Other Catalysts: A range of other catalysts, including CaO, magnetic Fe3O4 nanoparticles, and nanostructured pyrophosphate Na2CaP2O7, have also been explored for their efficacy in promoting oxime synthesis. researchgate.net
The selection of reagents, particularly the hydroxylamine source, is also a key aspect of optimization. While hydroxylamine hydrochloride remains the most common reagent, the conditions under which it is used are continually being refined to improve safety and efficiency. nih.gov
Table 1: Comparison of Catalytic Systems for Oxime Synthesis
| Catalyst | Reaction Conditions | Advantages |
|---|---|---|
| Zinc Oxide (ZnO) | Solvent-free, 80°C | Avoids organic solvents |
| Bismuth(III) Oxide (Bi2O3) | Solvent-free, room temperature | Mild conditions, environmentally friendly |
| TiO2/SO42- | Solvent-free | Reusable heterogeneous catalyst |
| Basic Alumina | Microwave, solvent-free | Rapid reaction times |
In recent years, there has been a significant shift towards the development of solvent-free and green chemistry approaches for oxime synthesis, driven by the need for more sustainable chemical processes. ijprajournal.com These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and simplify reaction procedures. nih.gov
Solvent-Free Approaches:
Grindstone Chemistry: A notable solvent-free method involves the simple grinding of carbonyl compounds with hydroxylamine hydrochloride and a catalyst like Bi2O3 at room temperature. nih.gov This technique, often referred to as grindstone chemistry, offers a rapid, efficient, and environmentally friendly route to oximes in high yields. nih.gov
Mechanochemistry: Mechanochemical synthesis, using high-energy ball milling, has been successfully applied to the solvent-free preparation of N-substituted indole-3-carboxaldehyde (B46971) oximes from the corresponding aldehydes and hydroxylamine hydrochloride with a base like NaOH or Na2CO3. nih.gov This method not only minimizes risk but also achieves near-quantitative conversion in short reaction times. nih.gov Under optimized conditions, yields of up to 95% have been achieved after just 20 minutes of milling. nih.gov
Green Chemistry Approaches:
Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. An efficient and environmentally safe method for converting aldehydes into aldoximes has been developed using a Hyamine catalyst in water at room temperature. ijprajournal.com
Natural Acid Catalysts: In a novel approach, aqueous extracts of Vitis lanata, Mangifera indica, and the fruit juice of Citrus limetta have been employed as natural acid catalysts for oxime synthesis, further highlighting the trend towards greener methodologies. ijprajournal.com
One-Pot Syntheses: One-pot procedures that combine multiple reaction steps are also gaining prominence. For example, a one-pot synthesis of aldoximes directly from alkenes has been achieved through a combination of rhodium-catalyzed hydroformylation and subsequent condensation with aqueous hydroxylamine in an environmentally benign water and 1-butanol (B46404) solvent system. rsc.org
These green and solvent-free methods represent a significant advancement in oxime synthesis, offering sustainable alternatives to traditional protocols.
Chemical Transformations of Indoleglyoxylates as Precursors for Oxime Formation
The synthesis of ethyl 3-indoleglyoxylate oxime inherently begins with the indoleglyoxylate precursor. The reactivity of this precursor can be leveraged to introduce structural diversity before the final oximation step. While direct condensation with hydroxylamine is the most common route, transformations of the indoleglyoxylate moiety itself can provide access to a wider range of oxime analogues.
The indole (B1671886) nucleus is amenable to various functionalization reactions. For instance, Friedel-Crafts type reactions can be performed on the indole ring under solvent-free conditions. researchgate.net C3-alkylation of indoles with maleimides can be achieved using Lewis acid catalysts like BF3OEt2, offering a pathway to substituted indolylsuccinimides. mdpi.com These modifications to the indole core prior to the introduction of the glyoxylate (B1226380) and subsequent oximation can lead to novel oxime structures.
Furthermore, the glyoxylate functional group itself can be a handle for chemical manipulation. While the primary focus of the provided sources is on the direct oximation of the keto group in the glyoxylate, related transformations in similar systems suggest potential avenues for exploration. For example, the synthesis of indole-3-glyoxyl tyrosine derivatives demonstrates the coupling of amino acids to the indole-3-glyoxyl moiety, which could then be subjected to oximation. nih.gov
Synthesis of O-Substituted this compound Derivatives and Ethers
The synthesis of O-substituted oxime derivatives, particularly oxime ethers, expands the chemical space and potential applications of these compounds. nih.gov These derivatives are typically prepared through the O-alkylation of the parent oxime. acs.org
The classical method for O-alkylation involves reacting the oxime with alkyl halides or sulfates in a basic medium. acs.org This allows for the introduction of various alkyl, allyl, and propargyl groups at the oxygen atom. acs.org
In addition to direct alkylation, condensation of the carbonyl precursor with O-substituted hydroxylamines can also yield oxime ethers. acs.org This approach provides a direct route to these derivatives without the need to first isolate the parent oxime.
Recent research has also focused on the synthesis of more complex O-substituted indole oxime derivatives. For example, (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds typically involves the initial formation of the oxime followed by etherification.
The formation of iminoxyl radicals from oximes and their subsequent reactions can also lead to O-substituted products. For instance, the reaction of di-tert-butyliminoxyl radical with unsaturated hydrocarbons can result in the formation of oxime ethers through a C-O coupling mechanism. nih.gov
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Stereoselective Transformations and Isomerization Dynamics of the Oxime Moiety
The oxime functionality (C=N-OH) inherently possesses stereoisomerism, existing as either E or Z isomers. The specific configuration of the oxime is crucial as it can dictate the stereochemical outcome of subsequent reactions. While the literature on the specific stereochemistry of ethyl 3-indoleglyoxylate oxime is not abundant, the principles of oxime stereochemistry are well-established. Generally, the interconversion between E and Z isomers can be influenced by factors such as acid or base catalysis, temperature, and solvent polarity. mdpi.comnih.gov
For instance, studies on N-substituted indole-3-carboxaldehyde (B46971) oximes have shown that isomerization between syn and anti forms can be induced under acidic conditions. mdpi.comnih.gov In some cases, the solid-state and solution-phase equilibria can differ, highlighting the subtle energetic balance between the isomers. mdpi.comnih.gov The stereochemical configuration of oximes plays a significant role in their biological activity and reactivity, as seen in various pharmaceutical compounds where only a specific isomer exhibits the desired therapeutic effect. nih.gov Therefore, controlling the stereochemistry of the oxime in this compound is a critical aspect for its application in stereoselective synthesis.
Reduction Reactions of the Oxime Functionality to Corresponding Amines and Related Derivatives
The reduction of the oxime group to an amine is a fundamental transformation in organic synthesis. niscpr.res.in This reaction provides a valuable route to primary amines from carbonyl compounds via the stable oxime intermediate. niscpr.res.in Various reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to hydride reagents. wikipedia.orgmdpi.com
Commonly used methods for oxime reduction include:
Catalytic Hydrogenation: This method often employs catalysts such as platinum, palladium, or nickel. mdpi.com It is considered an efficient and clean method for obtaining amines. mdpi.com
Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) are effective but can be non-selective. niscpr.res.in Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, and its reactivity can be enhanced by the addition of transition metal salts like copper(II) sulfate (B86663) or zirconium(IV) chloride. niscpr.res.inscispace.com The NaBH₄/ZrCl₄ system, for example, has been shown to rapidly reduce oximes to amines under solvent-free conditions. scispace.com
Other Reducing Systems: Other systems, such as zinc dust in the presence of ammonium (B1175870) formate (B1220265) or aluminum amalgam, have also been successfully used for the reduction of oximes to amines. sciencemadness.org
The choice of reducing agent and reaction conditions can influence the product distribution, sometimes leading to the formation of secondary amines as byproducts. niscpr.res.inwikipedia.org However, conditions can often be optimized to favor the formation of the desired primary amine. wikipedia.org
Below is a table summarizing various reagents used for the reduction of oximes to amines:
| Reagent System | Typical Conditions | Product(s) |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, solvent (e.g., ethanol) | Primary Amines |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Primary Amines |
| Sodium Borohydride (NaBH₄) / Transition Metal Salt (e.g., CuSO₄, ZrCl₄) | Methanol or solvent-free | Primary and Secondary Amines |
| Zinc (Zn) / Ammonium Formate | Methanol, reflux | Primary Amines |
| Aluminum Amalgam (Al/Hg) | 10% H₂O-THF | Primary Amines |
Hydrolytic Cleavage and Investigation of Oxime Stability under Varied Conditions
Oximes can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine (B1172632), a reaction that is typically facilitated by heating in the presence of inorganic acids. wikipedia.orgnoaa.gov This process is essentially the reverse of oxime formation. The stability of the oxime bond is pH-dependent, with hydrolysis being catalyzed by acid. nih.govscispace.com
In aqueous solutions, oximes are generally more resistant to hydrolysis than analogous imines and hydrazones. wikipedia.orgnih.gov For example, at a neutral pD of 7.0, the hydrolysis rate constant for an oxime was found to be significantly lower than that of isostructural hydrazones. nih.govscispace.com This relative stability makes oximes useful as protecting groups for carbonyl compounds.
The hydrolytic stability can be influenced by the electronic and steric properties of the substituents on the oxime. The reversible nature of oxime formation and hydrolysis is an important consideration in synthetic planning and in understanding the behavior of oxime-containing compounds in biological systems. nih.gov
Beckmann Rearrangement and Other Rearrangement Processes Involving Indole (B1671886) Oximes
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam in the case of cyclic oximes. scienceinfo.comwikipedia.org This reaction involves the migration of the group anti to the hydroxyl group on the oxime nitrogen. wikipedia.orgchemistrysteps.com The reaction is initiated by protonation of the hydroxyl group, converting it into a good leaving group (water). chemistrysteps.com This is followed by a concerted 1,2-shift of the anti-substituent to the electron-deficient nitrogen, forming a nitrilium ion intermediate. chemistrysteps.com Subsequent attack by water and tautomerization yields the final amide product. chemistrysteps.com
A variety of protic and Lewis acids can catalyze the Beckmann rearrangement, including sulfuric acid, phosphorus pentachloride, and thionyl chloride. scienceinfo.comwikipedia.org The choice of catalyst can be critical, as traditional methods often require harsh conditions that may not be suitable for sensitive substrates. scienceinfo.com More modern methods utilize milder catalysts, such as mercury(II) complexes, to promote the rearrangement under gentler conditions. rsc.org
For an unsymmetrical ketoxime like this compound, the regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime, as the group anti to the -OH group is the one that migrates.
Generation and Subsequent Reactions of Nitrosoalkene Intermediates Derived from Oxime Precursors
α-Halo oximes can serve as precursors to highly reactive nitrosoalkene intermediates through base-induced dehydrohalogenation. arkat-usa.orgrsc.org These transient species are electron-deficient heterodienes and are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. acs.orgmdpi.com Due to their high reactivity, nitrosoalkenes are typically generated in situ and trapped by a suitable reaction partner to prevent dimerization and other side reactions. arkat-usa.org
The generation of nitrosoalkenes from oxime precursors can be promoted by various bases, such as triethylamine (B128534) or sodium carbonate. rsc.org Even milder bases like hydrotalcite have been shown to effectively catalyze their formation. arkat-usa.org
Cycloaddition Reactions (e.g., Hetero-Diels-Alder) and Their Regioselective Outcomes
Nitrosoalkenes are potent heterodienes in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. acs.org They typically react with electron-rich dienophiles, such as enamines, enol ethers, and electron-rich heterocycles like indoles and pyrroles. acs.orgmdpi.com These reactions are powerful methods for constructing six-membered heterocyclic rings, specifically 1,2-oxazines. rsc.org
The regioselectivity of the hetero-Diels-Alder reaction is governed by the electronic properties of the nitrosoalkene and the dienophile. The reaction proceeds via an asynchronous, concerted mechanism where the initial bond forms between the most nucleophilic center of the dienophile and the most electrophilic center of the nitrosoalkene. acs.org
For example, the reaction of a nitrosoalkene with an indole would be expected to yield a bis(indolyl)methane derivative through a sequential process involving an initial hetero-Diels-Alder reaction or a conjugate addition, followed by reaction with a second indole molecule. acs.org The versatility of this methodology allows for the synthesis of a wide array of complex heterocyclic structures. acs.orgnih.gov
Palladium-Catalyzed Transformations and Amination Reactions Involving Oxime Derivatives
Palladium catalysis has emerged as a powerful tool for a variety of transformations involving oxime derivatives. One notable application is in direct C-H amination reactions, where an oxime ester can react with an aromatic C-H bond to form a new C-N bond. acs.orgnih.gov This approach offers a complementary strategy to traditional cross-coupling methods for the synthesis of arylamines. acs.org
In these reactions, the oxime ester functions as the nitrogen source under redox-neutral conditions. acs.orgacs.org The proposed mechanism often involves an initial oxidative addition of the N-O bond of the oxime ester to a Pd(0) species, forming a Pd(II) intermediate. acs.orgnih.gov This intermediate can then undergo C-H activation and reductive elimination to afford the aminated product. acs.org This methodology has been successfully applied to the synthesis of indoles. acs.orgnih.govmdpi.com
Palladium catalysts can also be employed in other transformations of oximes, such as cross-coupling reactions to form O-substituted oximes. acs.org The development of such catalytic systems continues to expand the synthetic utility of oximes as versatile building blocks in organic chemistry.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and configurational assignment of Ethyl 3-indoleglyoxylate oxime. Through ¹H and ¹³C NMR, the precise connectivity of atoms is established, while advanced 2D NMR techniques can confirm assignments and elucidate through-bond and through-space correlations.
A crucial aspect of the NMR analysis for this compound is the determination of the oxime's configuration, which can exist as two geometric isomers: E (anti) and Z (syn). The spatial orientation of the hydroxyl (-OH) group relative to the indole (B1671886) ring significantly influences the chemical environment of nearby nuclei, leading to distinct and predictable differences in their chemical shifts. nih.govnih.gov
In ¹H NMR, the chemical shift of the oxime proton (-NOH) is highly diagnostic; it typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the indole ring, particularly the H-2 proton, also exhibit shifts that are sensitive to the oxime geometry. nih.gov Similarly, in ¹³C NMR, the carbons of the glyoxylate (B1226380) and oxime moieties (C=O and C=N), as well as the indole C-2 and C-3 carbons, show discernible differences in their chemical shifts between the E and Z isomers. nih.gov Two-dimensional NMR experiments, such as NOESY, can provide definitive proof of configuration by identifying through-space interactions between the oxime -OH proton and protons on the indole ring. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for E and Z Isomers of this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole Ring | ||
| N-H | ~10.5 (br s) | - |
| H-2 / C-2 | ~7.6 / ~8.3 | ~132.0 / ~125.0 |
| C-3 | - | ~108.0 / ~115.0 |
| H-4 / C-4 | ~8.0 (d) | ~121.5 |
| H-5 / C-5 | ~7.2 (t) | ~120.0 |
| H-6 / C-6 | ~7.2 (t) | ~122.0 |
| H-7 / C-7 | ~7.5 (d) | ~110.0 |
| C-3a | - | ~124.5 |
| C-7a | - | ~137.0 |
| Side Chain | ||
| C=N | - | ~144.0 / ~148.0 |
| N-OH | ~11.5 / ~12.0 | - |
| C=O | - | ~164.0 |
| -OCH₂CH₃ | ~4.3 (q) | ~61.0 |
| -OCH₂CH₃ | ~1.4 (t) | ~14.0 |
Note: Values are illustrative and based on data for analogous indole oxime structures. The first value in a pair (e.g., ~7.6 / ~8.3) typically corresponds to the Z-isomer and the second to the E-isomer, reflecting the anisotropic effect of the oxime -OH group.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula C₁₂H₁₂N₂O₃.
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙). The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would likely include:
Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester.
Loss of ethanol (B145695) (HOCH₂CH₃, 46 Da) via rearrangement.
Cleavage of the ester group to lose the -COOCH₂CH₃ radical (73 Da).
Fragmentation of the oxime moiety , which can be complex and may involve rearrangements like the McLafferty rearrangement, depending on the isomer. nih.govscispace.com
Cleavage at the C3-Cα bond of the indole ring, leading to the characteristic indole fragment (m/z 116/117) or the glyoxylate oxime fragment.
Loss of small neutral molecules such as CO, H₂O, or HCN from the indole ring after initial fragmentation. libretexts.org
The relative abundance of these fragment ions provides a fingerprint that aids in the structural confirmation of the molecule.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound (C₁₂H₁₂N₂O₃, MW = 232.24)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 232 | [M]⁺˙ (Molecular Ion) | - |
| 215 | [M - OH]⁺ | Hydroxyl radical (•OH) |
| 187 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OCH₂CH₃) |
| 159 | [M - COOCH₂CH₃]⁺ | Ethyl carboxylate radical (•COOCH₂CH₃) |
| 143 | [Indole-C=NOH]⁺ | Ethyl formate (B1220265) (HCOOCH₂CH₃) |
| 130 | [Indole-CH=N]⁺ | Carbon dioxide, Ethylene (CO₂, C₂H₄) |
| 117 | [Indole-CH₂]⁺ | Glyoxylate oxime moiety |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most characteristic vibrations for this compound include:
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl group of the oxime. researchgate.net
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹ corresponds to the N-H bond of the indole ring.
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹. masterorganicchemistry.com
C=O Stretch: A strong, sharp absorption band in the range of 1715-1750 cm⁻¹ is a clear indicator of the ester carbonyl group. vscht.cz
C=N Stretch: The oxime C=N double bond gives rise to a medium-intensity band around 1620-1650 cm⁻¹. researchgate.net
C=C Stretches: Aromatic C=C bond vibrations from the indole ring typically appear in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O single bond of the ester group produces a strong band in the fingerprint region, typically between 1000-1300 cm⁻¹. vscht.cz
The presence of these characteristic bands provides strong evidence for the proposed molecular structure.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Oxime | O-H stretch | 3200 - 3500 | Broad, Medium |
| Indole | N-H stretch | 3300 - 3400 | Medium, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Ethyl Group | C-H stretch | 2850 - 2980 | Medium |
| Ester | C=O stretch | 1715 - 1750 | Strong |
| Oxime | C=N stretch | 1620 - 1650 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| Ester | C-O stretch | 1000 - 1300 | Strong |
Electronic Circular Dichroism (ECD) Analysis for the Determination of Absolute Stereochemistry
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful method for determining the absolute stereochemistry of chiral molecules.
While this compound itself is achiral, ECD analysis becomes highly relevant for its chiral derivatives or when studying its interactions with a chiral environment (e.g., binding to a protein). Furthermore, ECD can be used to study and differentiate between the E and Z geometric isomers of the oxime. Although these isomers are not enantiomers, their different three-dimensional structures cause them to interact with polarized light differently, often resulting in distinct ECD spectra. mdpi.com
If a chiral center were introduced into the molecule, the experimental ECD spectrum could be compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for each possible stereoisomer. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the chiral center(s). This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. mdpi.com Therefore, while not applicable for determining the absolute stereochemistry of the parent achiral compound, ECD is an indispensable tool for stereochemical studies of its chiral analogues and for probing its conformational and isomeric properties.
Computational Chemistry and Theoretical Modeling of Indole Oxime Systems
Density Functional Theory (DFT) Investigations of Molecular Structure, Electronic Properties, and Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indole-oxime systems, DFT calculations can elucidate molecular geometry, orbital energies, and reactivity.
DFT studies on related indole (B1671886) derivatives have been used to calculate and discuss electronic properties, global reactivity indices, electronic charges, electron absorption properties, chemical shifts, and vibrational frequencies. researchgate.net The results of these calculations often show good agreement with experimental data, particularly when using basis sets like 6-311G**. researchgate.net
Molecular Structure and Geometry: DFT calculations can optimize the molecular geometry of Ethyl 3-indoleglyoxylate oxime, predicting bond lengths, bond angles, and dihedral angles. This provides a detailed three-dimensional representation of the molecule's most stable conformation.
Electronic Properties: A key aspect of DFT analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. For indole derivatives, the HOMO is often localized over the indole ring system. nih.gov
LUMO: Represents the ability of a molecule to accept an electron. The location of the LUMO can indicate the most likely site for nucleophilic attack. nih.gov
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. worldscientific.com
Local reactivity descriptors such as Fukui functions can also be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. worldscientific.com
Reaction Mechanisms: DFT can be employed to model reaction pathways and transition states, providing insights into the mechanisms of chemical reactions involving indole-oximes. For instance, it can be used to study the tautomeric transformations between different isomeric forms of the molecule. worldscientific.com
| Property | Significance in DFT Analysis of Indole-Oximes | Typical Findings for Related Indole Systems |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Planar indole ring with specific conformations of the glyoxylate (B1226380) oxime side chain. |
| HOMO Energy | Indicates the molecule's electron-donating ability. | High energy values, with electron density concentrated on the indole nucleus. |
| LUMO Energy | Indicates the molecule's electron-accepting ability. | Lower energy values, with electron density often on the glyoxylate oxime moiety. |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. | A moderate gap, suggesting a balance between stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Negative potential (red/yellow) around electronegative atoms (O, N), positive potential (blue) around hydrogen atoms. |
| Global Reactivity Descriptors | Quantify chemical potential, hardness, softness, and electrophilicity. | Provides a quantitative measure of the molecule's overall reactivity. |
Molecular Docking and Dynamics Simulations to Predict Molecular Interactions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
For indole-oxime derivatives, molecular docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of their activity. nih.gov Numerous studies have shown that indole derivatives can bind to a variety of enzymes, including cyclooxygenases (COX), urease, and various kinases, often exhibiting inhibitory activity. nih.govnih.gov
Key Interactions: The binding of indole-oxime compounds to protein targets is typically stabilized by a network of non-covalent interactions:
Hydrogen Bonds: The oxime hydroxyl group (-OH) and the ester carbonyl group (C=O) of this compound are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues in a protein's active site. nih.gov
Pi-Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov
Hydrophobic Interactions: The ethyl group and the indole ring can form hydrophobic interactions with nonpolar residues in the binding pocket.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions and can help to confirm the stability of the binding mode predicted by docking. nih.gov
| Interaction Type | Potential Functional Groups in this compound | Common Interacting Amino Acid Residues |
| Hydrogen Bonding | Oxime -OH, Ester C=O, Indole N-H | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Arginine, Histidine |
| Pi-Pi Stacking | Indole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic | Ethyl group, Indole ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |
Theoretical Predictions of Isomeric Stability, Conformational Preferences, and Tautomeric Equilibria
Computational methods are highly effective for studying the relative energies of different isomers and conformers of a molecule.
Isomeric Stability: this compound can exist as two geometric isomers, E (anti) and Z (syn), with respect to the C=N double bond. Theoretical calculations, often using DFT, can predict the relative stability of these isomers. For the closely related N-substituted indole-3-carbaldehyde oximes, it has been shown that the relative stability of the syn and anti isomers can be determined computationally, and these predictions often align with experimental observations from NMR spectroscopy. nih.govnih.gov In some cases, intermolecular hydrogen bonding can favor the crystallization of one isomer over the other. nih.gov For example, studies on other oximes have shown the E-isomer to be more stable due to favorable intermolecular interactions, while the Z-isomer might be hindered from forming such bonds. nih.gov
Conformational Preferences: The molecule also has several rotatable single bonds, leading to different spatial arrangements or conformations. The side chain, consisting of the ethyl glyoxylate oxime group, can rotate relative to the indole ring. Theoretical calculations can map the potential energy surface as a function of key dihedral angles to identify the lowest energy (most stable) conformations.
Tautomeric Equilibria: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The oxime group can potentially exhibit tautomerism, for instance, by proton transfer from the oxygen to the nitrogen atom to form a nitrone-like structure, or through keto-enol type tautomerism involving the indole ring. DFT studies can calculate the relative energies of these tautomers and the energy barriers for their interconversion. nih.govorientjchem.org For related systems, the energy barrier for tautomerization can be significant, suggesting that at room temperature, the interconversion might be slow. nih.gov The presence of solvent molecules can also influence the stability of different tautomers and the energy barrier for their interconversion. orientjchem.org
| Type of Isomerism | Description | Computational Approach |
| Geometric (E/Z) | Different arrangement of substituents around the C=N double bond (syn/anti). | Calculation of the total energy of each isomer to determine the more stable form. uv.mx |
| Conformational | Different spatial arrangements due to rotation around single bonds. | Potential energy surface scan by varying dihedral angles to find energy minima. |
| Tautomeric | Interconversion of isomers through proton transfer. | Calculation of the relative energies of tautomers and the transition state energies for their interconversion. nih.gov |
Strategic Applications As a Chemical Intermediate and Building Block in Organic Synthesis
Role as a Synthetic Precursor for Diverse Heterocyclic Frameworks.researchgate.netnsf.govnih.gov
The indole (B1671886) oxime moiety of ethyl 3-indoleglyoxylate oxime serves as a linchpin for the construction of a wide range of heterocyclic systems. The inherent reactivity of the C=N-OH group, coupled with the electron-rich nature of the indole ring, allows for a variety of cyclization strategies to be employed. nsf.govnih.gov This versatility makes it a key building block for synthesizing compounds of significant interest in medicinal chemistry and materials science.
The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery. This compound is a valuable precursor for the construction of complex quinoline (B57606) derivatives. For instance, the synthesis of indolo[3,2-c]quinolines, which are benzo-analogs of β-carbolines, has been successfully achieved utilizing an oxime ether intermediate derived from a related indole-2-glyoxylic ester. researchgate.net This transformation highlights the potential of the oxime functionality to participate in cyclization reactions that lead to the formation of the quinoline core. The general strategy involves the reaction of the oxime with a suitable reagent to facilitate an intramolecular cyclization, ultimately yielding the fused polycyclic aromatic system. While direct examples with this compound are not extensively documented in readily available literature, the underlying chemical principles strongly support its applicability in similar synthetic routes.
The pyranoindole skeleton, another important heterocyclic motif, represents a potential target accessible from this compound. Although specific literature detailing this transformation is scarce, the reactivity of the indole nucleus and the oxime group suggests plausible synthetic pathways. These could involve reactions with appropriate three-carbon synthons that would enable the construction of the pyran ring fused to the indole core.
The versatility of this compound extends to the synthesis of a variety of azaheterocycles.
Pyrroles: The construction of substituted pyrroles can be envisioned through various synthetic strategies starting from this compound. organic-chemistry.org One potential approach involves the reduction of the oxime to the corresponding amine, followed by condensation with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis. Alternatively, modern catalytic methods could be employed to facilitate the direct cyclization with suitable reaction partners.
Pyridines: The synthesis of pyridines often involves the condensation of an oxime with an alkyne. nih.gov Rhodium(III) catalysis has been shown to be effective in the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. nih.gov This methodology could potentially be adapted for this compound, where the indoleglyoxylate moiety would serve as the oxime component, leading to the formation of highly substituted indole-functionalized pyridines.
Carbolines: β-Carbolines are a class of indole alkaloids with significant biological activities. researchgate.netnih.gov The synthesis of β-carboline frameworks often involves the Pictet-Spengler reaction. While direct synthesis from this compound is not a standard method, its conversion to a tryptamine (B22526) derivative would open a pathway to this important heterocyclic system. Furthermore, synthetic routes to β-carboline analogues have been developed from related indole derivatives such as ethyl 3-formyl-1H-indole-2-carboxylate, suggesting the potential for similar transformations starting from the oxime. znaturforsch.com
The following table summarizes the potential heterocyclic frameworks that can be accessed from this compound and the general synthetic strategies that could be employed.
| Heterocyclic Framework | General Synthetic Strategy | Key Intermediates/Reaction Type |
| Quinoline | Intramolecular cyclization | Oxime ether intermediates, Friedel-Crafts type reactions |
| Pyranoindole | Cyclization with a three-carbon synthon | Not extensively documented |
| Pyrrole (B145914) | Paal-Knorr synthesis | Reduction to amine, condensation with 1,4-dicarbonyls |
| Pyridine (B92270) | [4+2] Cycloaddition | Reaction with alkynes, often catalyzed by transition metals |
| β-Carboline | Pictet-Spengler reaction | Conversion to a tryptamine derivative |
Utility in the Preparation of Primary Amines and Other Functionalized Nitrogen-Containing Compounds.nih.gov
A significant application of oximes in organic synthesis is their reduction to primary amines. nih.gov This transformation provides a valuable route to nitrogen-containing compounds that are key building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. The reduction of this compound would yield the corresponding α-amino ester, a highly functionalized indole derivative.
Various reducing agents can be employed for the conversion of oximes to amines, including catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) and chemical reductants such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt. The choice of reducing agent can be critical in achieving high yields and chemoselectivity, particularly in the presence of other reducible functional groups within the molecule.
The resulting primary amine is a versatile intermediate that can undergo a wide range of subsequent transformations. These include N-alkylation, N-acylation, and participation in the formation of other nitrogen-containing heterocycles. The presence of the ester functionality provides an additional handle for further synthetic modifications, such as amide formation or reduction to the corresponding alcohol.
Development of Novel Catalytic Processes Utilizing the Indole Oxime Motif.researchgate.net
The indole oxime motif present in this compound offers intriguing possibilities for the development of novel catalytic processes. Oximes are known to act as ligands for various transition metals, and the resulting metal-oxime complexes can exhibit unique catalytic activities. researchgate.net The nitrogen and oxygen atoms of the oxime group can coordinate to a metal center, influencing its electronic and steric properties.
The indole ring itself can also participate in catalytic cycles, either through direct coordination to the metal or by influencing the reactivity of the coordinated oxime. This synergistic effect could lead to the development of catalysts with enhanced activity, selectivity, and substrate scope for a variety of organic transformations.
Potential areas for the application of such catalysts include:
Asymmetric Catalysis: Chiral ligands derived from this compound could be used to prepare enantiomerically enriched compounds.
C-H Activation: The indole nucleus is a prime candidate for C-H activation/functionalization reactions, and a coordinated oxime could direct and facilitate this process.
Cross-Coupling Reactions: Metal complexes of the indole oxime could serve as efficient catalysts for Suzuki, Heck, and other cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
While the exploration of this compound in catalysis is still in its early stages, the inherent structural features of the molecule suggest a promising future in this field.
Investigation of Structure Mechanism Relationships in Biological Contexts for Indole Oxime Derivatives
Elucidation of Enzyme Inhibitory Mechanisms of Indole-Oxime Analogs (e.g., Urease, Sortase A, Isocitrate Lyase)
The structural versatility of indole (B1671886) derivatives makes them promising candidates for enzyme inhibition. nih.gov By targeting key enzymes involved in the pathogenesis of diseases, these compounds offer a pathway to disrupt disease progression. Research has focused on several critical enzymes, including urease, sortase A, and isocitrate lyase.
Urease Inhibition: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. ekb.eg In pathogens like Helicobacter pylori, this activity is a crucial virulence factor, allowing the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers. nih.govnih.gov Inhibition of urease is therefore a key strategy against H. pylori infection. nih.govresearchgate.net
A series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their urease inhibitory potential against Macrotyloma uniflorum urease. nih.govnih.gov Several of these compounds demonstrated potent inhibitory activity, surpassing that of the standard inhibitor, thiourea. nih.govnih.gov Notably, compound 9 (an anti isomer) and compound 8 (a syn isomer) were identified as particularly potent inhibitors. nih.govnih.gov The study highlighted that the stereochemistry of the oxime group plays a role in the inhibitory activity, with the anti isomer showing higher potency in this specific comparison. nih.gov
| Compound | Isomer Configuration | IC₅₀ (mM) ± SEM |
|---|---|---|
| Compound 9 | Anti | 0.0345 ± 0.0008 |
| Compound 8 | Syn | 0.0516 ± 0.0035 |
| Thiourea (Standard) | N/A | 0.2387 ± 0.0048 |
Sortase A Inhibition: Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that anchors surface proteins, many of which are virulence factors, to the cell wall peptidoglycan. mdpi.comrsc.org By inhibiting SrtA, it is possible to reduce bacterial virulence and prevent the establishment of infections, making it an attractive target for anti-virulence therapies. mdpi.commdpi.com Indole derivatives have been explored as SrtA inhibitors. Studies on 3-indoleglyoxylic acid derivatives showed that compounds derived from indole and 2-methylindole (B41428) exhibited potent inhibitory properties against S. aureus SrtA, with IC₅₀ values ranging from 61 to 174 µM. mdpi.com In contrast, derivatives containing 5-hydroxy- and 5-methoxy-indole showed no significant effect, indicating that substitution on the indole ring is a key determinant of activity. mdpi.com Other complex indole derivatives, such as topsentins and hamacanthins, which consist of two indole moieties, have also been identified as SrtA inhibitors, though their utility can be limited by strong antibacterial effects. mdpi.com
Isocitrate Lyase Inhibition: Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis (Mtb), particularly during dormant phases. nih.govmdpi.com Since this pathway is absent in humans, ICL is considered a promising target for developing new antitubercular drugs. mdpi.comdigitellinc.com Analogs of indole-containing natural compounds have been among the synthetic compounds tested for their inhibitory potential against ICL from Candida albicans, with one study reporting an IC₅₀ value of 75 μM for an indole-containing analog. nih.gov This highlights the potential of the indole scaffold in designing ICL inhibitors.
Understanding the interactions between an inhibitor and its target enzyme at the atomic level is fundamental for rational drug design. frontiersin.org Computational modeling, molecular docking, and molecular dynamics simulations are powerful tools for elucidating these complex interactions. frontiersin.org
For the N-substituted indole-3-carbaldehyde oxime derivatives targeting urease, in silico molecular docking studies were performed to investigate their binding interactions with the active site of the H. pylori urease enzyme. nih.gov These studies help to rationalize the observed inhibitory activities and compare the binding modes of the inhibitors to that of the standard, thiourea. nih.govnih.gov The indole NH group is often crucial for binding, potentially forming a hydrogen bond with the receptor or being sterically repelled, as its substitution can lead to a loss of activity. nih.gov
Docking studies of other indole derivatives with different enzymes, such as cyclooxygenase (COX), have revealed the importance of specific interactions. mdpi.com For instance, hydrogen bonds between the inhibitor and key amino acid residues like Tyr 355 and Arg 120 in the COX-2 active site, along with hydrophobic interactions with residues such as Leu 352, Val 523, and Ala 527, are critical for binding affinity and selectivity. mdpi.com These principles of hydrogen bonding and hydrophobic interactions are broadly applicable and likely govern the binding of indole-oxime derivatives to their respective enzyme targets as well. The specificity of an inhibitor for its target enzyme is dictated by the precise complementarity of its shape, charge distribution, and hydrophobic/hydrophilic character to the enzyme's active site. frontiersin.org
Mechanistic Studies on Biofilm Inhibition by Indole-Oxime Analogs
Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces. tandfonline.com Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses, posing significant challenges in clinical settings. tandfonline.comnih.gov Indole and its derivatives have been identified as signaling molecules that can interfere with biofilm formation in a wide range of bacteria. nih.govresearchgate.net
The mechanism of biofilm inhibition by indole derivatives is multifaceted. Indole has been shown to reduce the expression of genes critical for biofilm development. For example, in E. coli O157:H7, indole treatment at a concentration of 500 μM inhibited biofilm formation and was found to reduce the expression of cold shock regulator genes. tandfonline.com Other studies have shown that certain indole derivatives can inhibit biofilm formation without affecting the growth of planktonic (free-swimming) bacteria, suggesting a specific anti-biofilm mechanism rather than general toxicity. tandfonline.com
The effect of indole can be species-dependent; while it often acts as an inhibitor, it has also been observed to enhance biofilm formation in some microorganisms like Vibrio cholerae. nih.gov The efficacy of indole derivatives can be significantly greater than that of the parent indole molecule. For instance, indole-3-acetonitrile (B3204565) (IAN) and indole-3-carbinol (B1674136) (I3CA) were found to be much more effective at diminishing E. coli O157:H7 biofilm formation than indole itself. tandfonline.com The development of hybrid molecules, such as indole–triazole-amides, has yielded compounds that inhibit biofilm formation in pathogens like Staphylococcus aureus and MRSA at micromolar concentrations. tandfonline.com
| Compound | Organism | Effect | Concentration |
|---|---|---|---|
| Indole | E. coli O157:H7 | Inhibition | 500 µM |
| Indole-3-acetonitrile (IAN) | E. coli O157:H7 | 24-fold suppression | 100 µg/ml |
| Indole-3-carbinol (I3CA) | E. coli O157:H7 | 11-fold suppression | 100 µg/ml |
| 7-benzyloxyindole | Candida albicans | 94% inhibition | 0.1 mM |
General Considerations for Molecular Interactions with Defined Biological Targets
The interaction between a small molecule ligand, such as an indole-oxime derivative, and its biological target is a highly specific process governed by non-covalent intermolecular forces. frontiersin.org These forces include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org The indole scaffold is particularly adept at participating in these interactions. The aromatic nature of the fused ring system allows for π-π stacking and hydrophobic interactions, while the nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor. nih.gov
Q & A
Q. What are the standard synthetic routes for Ethyl 3-indoleglyoxylate oxime, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via oxime formation from 3-indoleglyoxylic acid derivatives. A common approach involves reacting ethyl 3-indoleglyoxylate (prepared by esterification of 3-indoleglyoxylic acid) with hydroxylamine under acidic or neutral conditions. Key variables include pH, temperature, and reaction time. For example, acetic acid conditions may risk Beckmann rearrangement side reactions, necessitating milder protocols . Optimization requires monitoring via HPLC or TLC to track intermediate formation and purity .
Q. How can researchers analytically characterize this compound, and what spectral data are critical for validation?
Characterization involves a combination of techniques:
- NMR : Confirm oxime formation (C=N-OH peak at ~8–10 ppm in NMR) and ester group integrity (C=O at ~170 ppm in NMR).
- HPLC/MS : Assess purity and molecular ion consistency.
- IR : Identify N-O stretching (~930 cm) and C=O ester peaks (~1740 cm). Reference spectral libraries (e.g., ChemIDplus) and synthetic intermediates (e.g., 3-indoleglyoxylic acid derivatives) aid in cross-validation .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Oximes are prone to hydrolysis and thermal decomposition. Stability studies should evaluate:
- pH sensitivity : Decomposition in acidic/basic media via kinetic assays.
- Thermal stability : TGA/DSC analysis to identify degradation thresholds.
- Light exposure : UV-Vis spectroscopy to monitor photolytic byproducts. Storage recommendations include inert atmospheres (N) and low temperatures (-20°C) to mitigate oxidation and hydrolysis .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts are effective?
Enantioselective allylation or cyclization strategies (e.g., using chiral palladium or organocatalysts) can introduce stereocenters. For example, allylic acetates with chiral ligands (e.g., BINAP) yield enantiomerically enriched oximes. However, steric hindrance from the indole moiety may require tailored catalysts. Recent studies highlight Du et al.’s work on allylic acetates for improved enantiomeric excess (ee >90%) via optimized ligand-metal combinations .
Q. What mechanistic insights explain the decomposition pathways of this compound in catalytic systems?
Under oxidative or thermal stress, decomposition products (e.g., NH, CO) suggest C=N bond cleavage and ester hydrolysis. In Ti-MWW/H systems, oxime hydrolysis to ketones and NO intermediates has been observed. Mechanistic studies should employ isotopic labeling (e.g., -hydroxylamine) and in situ FTIR to track bond-breaking events .
Q. How does this compound interact with biological targets, and what assays validate its inhibitory or therapeutic potential?
Oximes are explored as enzyme inhibitors (e.g., DAHPS in E. coli) via competitive binding. Assays include:
- Kinetic analysis : Measure K values using fluorogenic substrates.
- Microbial growth inhibition : Determine IC in culture (e.g., 0.2 mg/mL for 3,3,3-trifluoropyruvate oxime ethyl ester).
- Molecular docking : Predict binding modes with target active sites (e.g., α-Fucosidases). Toxicity profiling (LD) is critical for therapeutic applications .
Q. What strategies resolve contradictions in reported spectral or reactivity data for this compound derivatives?
Discrepancies often arise from impurities or solvent effects. Solutions include:
- Reproducibility checks : Replicate synthesis using standardized protocols.
- Advanced NMR techniques : - HMBC to confirm oxime tautomerism.
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra. Cross-referencing with structurally analogous oximes (e.g., methyl ethyl ketone oxime) can contextualize data .
Methodological Guidance
- Experimental Design : Prioritize DOE (Design of Experiments) to screen reaction parameters (e.g., solvent, catalyst loading) for synthesis optimization .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance of yield variations. Reference secondary data (e.g., OECD reports) for toxicity benchmarks .
- Ethical Compliance : Adhere to hazard protocols (GHS07) for handling irritants and ensure proper waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
